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Compound of Interest

Compound Name:

tert-Butyl 4-

(bromomethyl)piperidine-1-

carboxylate

Cat. No.: B119426 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal

chemistry and drug discovery. Its structure is characterized by a piperidine ring protected by a

tert-butyloxycarbonyl (Boc) group and functionalized with a reactive bromomethyl group.[1][2]

This combination makes it an exceptionally versatile reagent for introducing the piperidine

scaffold into potential drug molecules. The piperidine moiety is a privileged structure in drug

design, particularly for agents targeting the central nervous system (CNS), due to its ability to

improve pharmacokinetic properties.[1] The bromomethyl group serves as a potent

electrophile, enabling covalent linkage to a wide variety of nucleophilic fragments, thereby

facilitating the synthesis of diverse compound libraries for screening and lead optimization.[1]

Physicochemical Properties
The fundamental properties of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate are

summarized below.
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Property Value References

CAS Number 158407-04-6 [1][2][3]

Molecular Formula C₁₁H₂₀BrNO₂ [1][2]

Molecular Weight 278.19 g/mol [2][4]

Appearance Solid [3]

Purity/Assay ≥95% [3]

Synonyms

1-Boc-4-

bromomethylpiperidine, N-Boc-

4-bromomethylpiperidine

[4][5]

Applications in Drug Discovery
This reagent is primarily used as an intermediate in organic synthesis within the pharmaceutical

industry.[1] Its utility stems from the stable, yet readily deprotectable, Boc group and the

reactive C-Br bond, allowing for sequential and controlled modifications.

Scaffold for Bioactive Molecules: The piperidine ring is a common core structure in many

approved drugs. This building block provides a straightforward method to incorporate this

scaffold.

Linker in Fragment-Based Drug Design (FBDD): The bromomethyl group can be used to

connect the piperidine core to other molecular fragments (e.g., those containing phenol,

amine, or thiol groups) to build more complex and potent drug candidates.

Synthesis of Enzyme Inhibitors: Functionalized piperidines are crucial for developing specific

enzyme inhibitors. For instance, a related intermediate, tert-butyl 4-bromo-4-

formylpiperidine-1-carboxylate, is a key component in the synthesis of potent Cyclin-

Dependent Kinase 9 (CDK9) inhibitors and the Bruton's tyrosine kinase (BTK) inhibitor,

Ibrutinib.[6]

Development of CNS-Active Agents: The piperidine motif is frequently found in drugs

targeting the CNS.[1] Incorporating this scaffold can influence a molecule's lipophilicity and
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ability to cross the blood-brain barrier (BBB), a critical challenge in CNS drug development.

[7][8]

GPCR Modulator Synthesis: G-protein coupled receptors (GPCRs) are a major class of drug

targets.[9] Small molecule modulators of GPCRs often contain saturated heterocyclic rings

like piperidine to achieve the desired three-dimensional conformation for binding.[10][11]

Quantitative Data Summary
The following table summarizes key quantitative data from synthetic procedures and biological

assays involving this building block or its direct derivatives.

Parameter Description Value Reference

Synthesis Yield

Synthesis of tert-butyl

4-

(bromomethyl)piperidi

ne-1-carboxylate from

4-N-Boc-piperidine-

methanol.

~21% [1]

Synthesis Yield

Step 1 (Boc

protection) in the

synthesis of a related

intermediate from

piperidin-4-

ylmethanol.

91% [6]

Biological Activity

IC₅₀ of compound

12u, a CDK9 inhibitor

synthesized using a

related piperidine

intermediate.

7 nM [6]

Selectivity

Selectivity of

compound 12u for

CDK9 over CDK2.

>80-fold [6]
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Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-
(bromomethyl)piperidine-1-carboxylate
This protocol is based on an Appel-type reaction for the bromination of the corresponding

alcohol.[1][5]

Materials:

4-N-Boc-piperidine-methanol (1.0 eq)

Carbon tetrabromide (CBr₄) (1.2 eq)

Triphenylphosphine (PPh₃) (1.2 eq)

Diethyl ether (anhydrous)

Celite

Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

Dissolve 4-N-Boc-piperidine-methanol (e.g., 200 mg, 0.93 mmol) in anhydrous diethyl ether

(9 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add carbon tetrabromide (370 mg, 1.1 mmol) and triphenylphosphine (292 mg, 1.1 mmol) to

the solution at room temperature.

Allow the reaction mixture to stir at room temperature for 18 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of celite to remove the

triphenylphosphine oxide byproduct and other solids.

Rinse the celite pad with a small amount of diethyl ether.
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Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude material by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexane (e.g., starting from 100% hexane to 20% EtOAc in hexane) to yield

the title compound.[1]

Protocol 2: General Protocol for Alkylation of a Phenolic
Nucleophile
This protocol describes a typical Williamson ether synthesis, demonstrating the use of the title

compound to link the piperidine moiety to a phenol-containing fragment.

Materials:

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq)

A phenol-containing substrate (Ar-OH) (1.1 eq)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Procedure:

To a stirred solution of the phenol substrate (1.1 eq) in anhydrous DMF, add potassium

carbonate (2.0 eq).

Stir the suspension at room temperature for 15-20 minutes.

Add a solution of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq) in a small

volume of DMF to the reaction mixture.

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for 4-16 hours,

monitoring progress by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into cold

water.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the resulting crude product by flash column chromatography or recrystallization to

obtain the desired ether-linked product.

Visualizations
Caption: Workflow for the synthesis of the title compound.

Click to download full resolution via product page

Caption: Logical role as a linker in fragment-based design.

Click to download full resolution via product page

Caption: Inhibition of a CDK9-dependent signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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